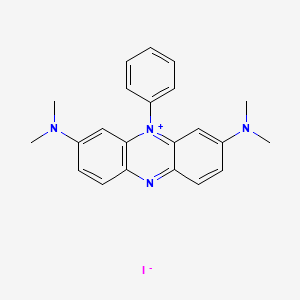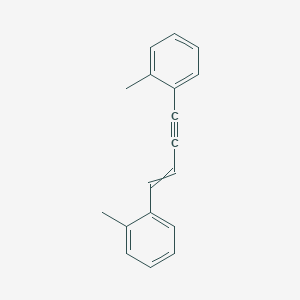![molecular formula C14H16O2 B14288241 4-[(Benzyloxy)methyl]cyclohex-2-en-1-one CAS No. 118378-02-2](/img/structure/B14288241.png)
4-[(Benzyloxy)methyl]cyclohex-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(Benzyloxy)methyl]cyclohex-2-en-1-one is an organic compound that features a cyclohexenone core with a benzyloxy methyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Benzyloxy)methyl]cyclohex-2-en-1-one can be achieved through several methods. One common approach involves the reaction of cyclohexenone with benzyl alcohol in the presence of a suitable catalyst. The reaction typically proceeds via nucleophilic substitution, where the benzyloxy group is introduced at the benzylic position .
Another method involves the use of allyl-palladium catalysis, which enables a one-step α,β-dehydrogenation of ketones via their zinc enolates . This method operates under salt-free conditions and tolerates a diverse scope of cycloalkanones .
Industrial Production Methods
Industrial production of this compound may involve catalytic oxidation of cyclohexene, for example, with hydrogen peroxide and vanadium catalysts . This method is efficient and scalable, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
4-[(Benzyloxy)methyl]cyclohex-2-en-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and tert-butyl hydroperoxide (TBHP).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like N-bromosuccinimide (NBS) are used for free radical bromination at the benzylic position.
Major Products Formed
The major products formed from these reactions include various substituted cyclohexenones, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
4-[(Benzyloxy)methyl]cyclohex-2-en-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 4-[(Benzyloxy)methyl]cyclohex-2-en-1-one involves its interaction with various molecular targets and pathways. For example, in nucleophilic substitution reactions, the benzyloxy group can stabilize the transition state, facilitating the reaction . The compound’s reactivity is influenced by the electronic and steric effects of the benzyloxy substituent .
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexenone: A simpler analog without the benzyloxy substituent.
4,4-Dimethyl-2-cyclohexen-1-one: A similar compound with methyl groups at the 4-position.
Ethyl 2-methyl-4-oxo-2-cyclohexenecarboxylate:
Uniqueness
4-[(Benzyloxy)methyl]cyclohex-2-en-1-one is unique due to the presence of the benzyloxy group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications .
Propiedades
Número CAS |
118378-02-2 |
|---|---|
Fórmula molecular |
C14H16O2 |
Peso molecular |
216.27 g/mol |
Nombre IUPAC |
4-(phenylmethoxymethyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C14H16O2/c15-14-8-6-13(7-9-14)11-16-10-12-4-2-1-3-5-12/h1-6,8,13H,7,9-11H2 |
Clave InChI |
WDEXWTYIUMAPOQ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)C=CC1COCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~3~-[(2,6-Dimethoxyphenyl)methyl]-N~1~,N~1~-dimethylpropane-1,3-diamine](/img/structure/B14288165.png)

![7-Bromo-1h-benzo[e]indole-1,2(3h)-dione](/img/structure/B14288179.png)



![Diethyl [(4-oxoazetidin-2-yl)methyl]phosphonate](/img/structure/B14288193.png)


![[Amino(dicyclopropyl)methyl]phosphonic acid](/img/structure/B14288216.png)




